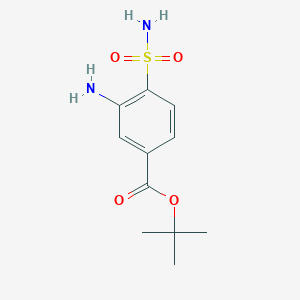
1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as THP-CMU and is a urea-based kinase inhibitor.
Applications De Recherche Scientifique
Gelation and Hydrogel Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2. The gelation properties, including morphology and rheology, can be fine-tuned by varying the anion identity. This offers a method for adjusting the physical properties of these low molecular weight hydrogelators. Chloride salts do not form gels, and nitrate gels are unstable, suggesting specific interactions are crucial for gel stability and formation (Lloyd & Steed, 2011).
Synthesis and Functionalization
The compound has been utilized in the synthesis and functionalization of various chemical structures. For example, reactions of its acid chloride with asymmetrical disubstituted urea and alcohol derivatives lead to novel compounds with potential antimicrobial activities. This highlights the versatility of the compound in synthesizing new chemical entities with potential biological applications (Korkusuz, Yıldırım & Albayrak, 2013).
Anti-cancer Potential
Pyrazole derivatives, including those structurally related to the compound , have been synthesized and identified as potential anti-cancer agents. These compounds exhibit properties such as significant oscillator strength, making them ideal candidates for use in photovoltaic systems. Docking studies suggest that certain derivatives might show negative responses against human microsomal prostaglandin E synthase 1, indicating their potential in cancer research (Thomas et al., 2019).
Nonlinear Optical Properties
Bis-chalcone derivatives doped in polymers, related to the compound's structure, have been studied for their second harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties. Such studies are essential for developing new materials with potential applications in photonics and optical limiters, highlighting the importance of the compound's derivatives in materials science (Shettigar et al., 2006).
Organized Assemblies and Ionic Salts
The reaction of structurally related compounds with acids has led to the formation of organized assemblies and ionic salts. These reactions result in unique architectures due to anion-assisted helical chains and weak interactions, demonstrating the compound's utility in the design of molecular structures with specific physical and chemical properties (Zheng et al., 2013).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-22-14-3-2-10(16)6-13(14)19-15(21)18-11-7-17-20(8-11)12-4-5-23-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADMJVKIRUXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

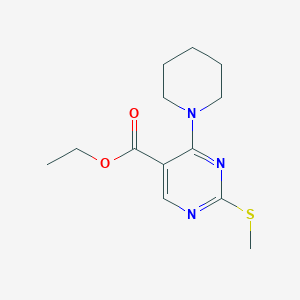
![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid](/img/structure/B2460534.png)

![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)
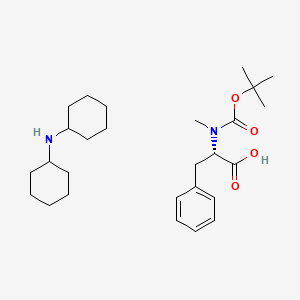
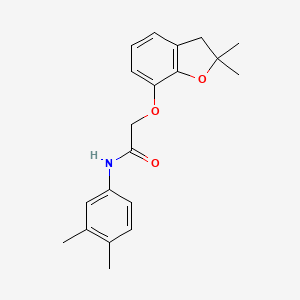

![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
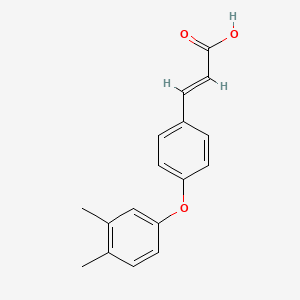
![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)
